3,3-Dimethylindolin-4-amine dihydrochloride
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Overview
Description
3,3-Dimethylindolin-4-amine dihydrochloride: is an organic compound with the molecular formula C10H16Cl2N2. It is a derivative of indoline, a bicyclic heterocycle, and is characterized by the presence of two methyl groups at the 3-position and an amine group at the 4-position. This compound is typically encountered as a solid and is used in various research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethylindolin-4-amine dihydrochloride typically involves the alkylation of indoline derivatives. One common method includes the reaction of indoline with methylating agents under controlled conditions to introduce the methyl groups at the 3-position. The amine group at the 4-position can be introduced through nitration followed by reduction.
Industrial Production Methods: Industrial production of this compound often involves large-scale chemical synthesis using similar methods as described above. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions: 3,3-Dimethylindolin-4-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert nitro groups to amine groups.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso or nitro compounds, while substitution reactions can produce a variety of alkylated or acylated derivatives.
Scientific Research Applications
3,3-Dimethylindolin-4-amine dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,3-Dimethylindolin-4-amine dihydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the compound can participate in redox reactions, affecting cellular processes and pathways.
Comparison with Similar Compounds
Indoline: The parent compound of 3,3-Dimethylindolin-4-amine dihydrochloride, lacking the methyl and amine groups.
3-Methylindoline: A similar compound with only one methyl group at the 3-position.
4-Aminoindoline: A compound with an amine group at the 4-position but lacking the methyl groups.
Uniqueness: this compound is unique due to the presence of both methyl groups at the 3-position and the amine group at the 4-position. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
3,3-dimethyl-1,2-dihydroindol-4-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2.2ClH/c1-10(2)6-12-8-5-3-4-7(11)9(8)10;;/h3-5,12H,6,11H2,1-2H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSTQBGVMWPVHAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC2=CC=CC(=C21)N)C.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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